molecular formula C14H15N3O2S B11168300 N-(4-methyl-1,3-thiazol-2-yl)-4-(propanoylamino)benzamide

N-(4-methyl-1,3-thiazol-2-yl)-4-(propanoylamino)benzamide

Cat. No.: B11168300
M. Wt: 289.35 g/mol
InChI Key: AZOMHOUGFPRANC-UHFFFAOYSA-N
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Description

N-(4-methyl-1,3-thiazol-2-yl)-4-(propanoylamino)benzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a thiazole ring, a benzamide moiety, and a propanoylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-1,3-thiazol-2-yl)-4-(propanoylamino)benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Benzamide Moiety: The benzamide moiety can be introduced through an amide coupling reaction between 4-aminobenzoic acid and the thiazole derivative.

    Introduction of the Propanoylamino Group: The propanoylamino group can be added via an acylation reaction using propanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-1,3-thiazol-2-yl)-4-(propanoylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(4-methyl-1,3-thiazol-2-yl)-4-(propanoylamino)benzamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific enzymes or receptors.

    Biological Studies: Investigation of its biological activity, including antimicrobial, antifungal, and anticancer properties.

    Material Science: Use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-methyl-1,3-thiazol-2-yl)-4-(propanoylamino)benzamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and benzamide moiety may play crucial roles in binding to the active site of the target, leading to inhibition or activation of biological pathways. The propanoylamino group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methyl-1,3-thiazol-2-yl)-4-(acetylamino)benzamide
  • N-(4-methyl-1,3-thiazol-2-yl)-4-(butanoylamino)benzamide
  • N-(4-methyl-1,3-thiazol-2-yl)-4-(benzoylamino)benzamide

Uniqueness

N-(4-methyl-1,3-thiazol-2-yl)-4-(propanoylamino)benzamide is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of the propanoylamino group differentiates it from other similar compounds, potentially leading to unique interactions with molecular targets and distinct pharmacological profiles.

Properties

Molecular Formula

C14H15N3O2S

Molecular Weight

289.35 g/mol

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-4-(propanoylamino)benzamide

InChI

InChI=1S/C14H15N3O2S/c1-3-12(18)16-11-6-4-10(5-7-11)13(19)17-14-15-9(2)8-20-14/h4-8H,3H2,1-2H3,(H,16,18)(H,15,17,19)

InChI Key

AZOMHOUGFPRANC-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C

Origin of Product

United States

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